4-Hydroxy-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula and a molecular weight of 218.21 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural similarity to other biologically active compounds. This compound is often utilized as a research tool in the study of pharmacological mechanisms and biochemical pathways.
The compound can be synthesized through various organic synthesis methods, which have been documented in several patents and scientific articles. The synthesis often involves the modification of quinoline derivatives, which are known for their diverse biological activities.
4-Hydroxy-7-methoxyquinoline-6-carboxamide belongs to the class of quinoline derivatives, which are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This specific compound is classified under carboxamides due to the presence of the carboxamide functional group.
The synthesis of 4-hydroxy-7-methoxyquinoline-6-carboxamide typically involves multiple steps, including nitrification, condensation, reduction, and cyclization processes.
The synthetic routes can vary significantly based on the starting materials and desired purity levels. For instance, one method highlights the use of dimethyl sulfoxide as a solvent and specific temperature controls during reactions to optimize yield .
The molecular structure of 4-hydroxy-7-methoxyquinoline-6-carboxamide features a quinoline backbone with hydroxyl (-OH) and methoxy (-OCH₃) groups at specific positions:
4-Hydroxy-7-methoxyquinoline-6-carboxamide can participate in various chemical reactions typical for quinoline derivatives:
The reaction conditions (temperature, pressure, catalysts) are crucial in determining the outcome and efficiency of these transformations. For instance, using palladium catalysts can significantly enhance reaction rates and yields .
As a metabolite of Lenvatinib, 4-hydroxy-7-methoxyquinoline-6-carboxamide likely exhibits similar mechanisms of action involving the inhibition of receptor tyrosine kinases.
Research indicates that compounds similar to this one can significantly reduce tumor proliferation by blocking essential growth signals in cancer cells.
4-Hydroxy-7-methoxyquinoline-6-carboxamide is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Relevant data includes:
4-Hydroxy-7-methoxyquinoline-6-carboxamide has several applications in scientific research:
4-Hydroxy-7-methoxyquinoline-6-carboxamide (CAS 2110414-05-4) is designated as M2, the major human bioactive metabolite of the multikinase inhibitor lenvatinib. It arises from the O-demethylation of the parent compound’s 7-methoxy group, mediated primarily by hepatic CYP450 enzymes and aldehyde oxidase (AO). This biotransformation is quantitatively significant, with M2 accounting for 24–44% of circulating lenvatinib-derived species in plasma [2] [6] [9]. Structurally, M2 retains the core pharmacophore of lenvatinib: the 4-phenoxyquinoline scaffold essential for kinase binding. The conversion from lenvatinib (C21H19ClN4O4) to M2 (C20H17ClN4O4) reduces molecular weight by 30 Da, enhancing hydrophilicity (clogP reduction from 3.5 to 2.8) while preserving target engagement [6] [8] [9].
In vitro studies confirm M2 inhibits key receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptor (FGFR1), and rearranged during transfection (RET), with IC50 values comparable to lenvatinib (nanomolar range). This activity underpins its antiangiogenic and antitumor efficacy in models of thyroid, hepatocellular, and renal carcinomas [2] [6].
M2 exerts potent inhibition of VEGFR2 (KDR) and VEGFR3 (Flt-4), critical mediators of tumor angiogenesis. Biochemical assays reveal that M2 competitively binds the ATP-binding cleft of VEGFR2, suppressing autophosphorylation (IC50 = 4.0 nM) and downstream signaling cascades (e.g., Ras/Raf/MEK/ERK and PI3K/Akt) [2] [3]. This inhibition disrupts:
Table 1: Kinase Inhibition Profile of 4-Hydroxy-7-methoxyquinoline-6-carboxamide (M2)
Kinase Target | IC50 (nM) | Cellular Function |
---|---|---|
VEGFR2 (KDR) | 4.0 | Angiogenesis, cell migration |
VEGFR3 (Flt-4) | 5.5 | Lymphangiogenesis |
FGFR1 | 46.0 | Cell proliferation, differentiation |
RET | 12.0 | Cell survival, migration |
PDGFRβ | 210.0 | Pericyte recruitment, stroma support |
M2 also undergoes a unique metabolic fate distinct from lenvatinib: It forms glutathione (GSH) conjugates via displacement of the chlorophenoxy group, followed by intramolecular rearrangement to N-cysteinyl derivatives. This pathway, characterized in cynomolgus monkeys, may contribute to tissue-specific activity [2] [9].
The pharmacological activity of M2 is exquisitely sensitive to structural modifications, as revealed by SAR studies:
Table 2: Impact of Structural Features on M2 Bioactivity
Structural Element | Modification | Effect on VEGFR2 IC50 | Angiogenesis Inhibition |
---|---|---|---|
7-Position | Methoxy → Ethoxy | 3.5-fold increase | Reduced |
7-Position | Methoxy → Hydroxy (M2) | Unchanged | Maintained |
6-Carboxamide | Amide → Ester | >10-fold increase | Abolished |
Quinoline C-4 linkage | Ether → Thioether | 8-fold increase | Reduced |
Core scaffold | Quinoline → Quinazoline | >20-fold increase | Abolished |
Quinoline-based analogs like M2 show superior activity over quinazolines in disrupting β-catenin/TCF4 interactions—a downstream node in Wnt signaling crosstalk with angiogenesis [4] [7].
M2 exhibits selective polypharmacology, preferentially inhibiting VEGFR2/3 and RET over unrelated kinases:
Kinome-wide profiling (468 kinases) confirms M2 inhibits <10% of kinases at 1 μM, demonstrating specificity for VEGF/RET pathways over serine/threonine kinases (e.g., mTOR, CDKs) or immunokinases (JAKs) [2]. This selectivity minimizes off-toxicity while sustaining antiangiogenic efficacy.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0